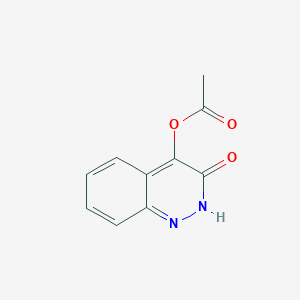

3-Oxo-2,3-dihydrocinnolin-4-yl acetate

Description

Properties

CAS No. |

64479-49-8 |

|---|---|

Molecular Formula |

C10H8N2O3 |

Molecular Weight |

204.18 g/mol |

IUPAC Name |

(3-oxo-2H-cinnolin-4-yl) acetate |

InChI |

InChI=1S/C10H8N2O3/c1-6(13)15-9-7-4-2-3-5-8(7)11-12-10(9)14/h2-5H,1H3,(H,12,14) |

InChI Key |

FWVCNUWTFNOMLH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C2C=CC=CC2=NNC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Oxo 2,3 Dihydrocinnolin 4 Yl Acetate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials.

The retrosynthesis of 3-Oxo-2,3-dihydrocinnolin-4-yl acetate (B1210297) begins with the most logical disconnection: the ester linkage. This carbon-oxygen bond can be disconnected via a hydrolysis reaction, revealing the key intermediate, 4-hydroxycinnolin-3(2H)-one (which exists in tautomeric equilibrium with 3-oxo-2,3-dihydrocinnolin-4-ol) and an acetylating agent.

Further deconstruction of the 4-hydroxycinnolin-3(2H)-one core involves breaking the N-N and C4-N1 bonds of the heterocyclic ring. This disconnection points towards a cyclization strategy, a common method for forming heterocyclic systems. This leads to a key precursor: a diazotized derivative of an ortho-substituted aniline. Specifically, an o-aminophenyl compound bearing a two-carbon unit with appropriate oxidation states at the ortho position is identified as a crucial starting point. For instance, a precursor like (2-aminophenyl)(oxo)acetic acid or a related derivative could serve as a viable starting material.

The primary synthetic precursors identified through this analysis are:

4-hydroxycinnolin-3(2H)-one : The immediate precursor to the target molecule.

A substituted 2-aminophenyl derivative : The foundational aromatic starting material for building the cinnoline (B1195905) core.

Acetic anhydride or Acetyl chloride : Standard reagents for the final acetylation step.

The key bond-forming reactions in the proposed synthesis are the cyclization to form the cinnoline ring and the final esterification.

Cinnoline Ring Formation : The mechanism for constructing the bicyclic cinnoline system typically involves an intramolecular cyclization. In classical methods like the von Richter synthesis, this proceeds through the diazotization of an ortho-substituted aminophenyl compound. The resulting diazonium salt is a potent electrophile. The adjacent ortho-substituent, which contains a nucleophilic carbon, attacks the terminal nitrogen of the diazonium group, leading to ring closure. Subsequent tautomerization and/or hydrolysis steps then yield the stable cinnolinone ring.

Ester Bond Formation (Acetylation) : The formation of the acetate ester involves the nucleophilic attack of the hydroxyl group of 4-hydroxycinnolin-3(2H)-one on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. This is a standard nucleophilic acyl substitution reaction, often catalyzed by a base (like pyridine) to deprotonate the hydroxyl group, increasing its nucleophilicity, or by an acid to activate the acetylating agent.

Established Synthetic Routes to the 3-Oxo-2,3-dihydrocinnoline Core

The synthesis of the core cinnolinone structure is well-documented, with both classical and modern methods available.

The von Richter Cinnoline Synthesis is a foundational method for creating the cinnoline ring system. drugfuture.com This reaction involves the diazotization of o-aminoarylpropiolic acids or o-aminoarylacetylenes, followed by hydration and intramolecular cyclization. drugfuture.com The initial reaction, reported by Victor von Richter in 1883, described the cyclization of a diazotized o-nitrophenylpropiolic acid derivative to form 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org This classical approach provides a direct route to 4-hydroxycinnolinones, which are the key intermediates for synthesizing the target acetate derivative.

Another related classical approach is the Widman-Stoermer synthesis, which involves the ring-closing reaction of an α-vinyl-aniline with hydrochloric acid and sodium nitrite. wikipedia.org While versatile for some cinnoline derivatives, the von Richter pathway is more directly applicable to the synthesis of the required 4-hydroxycinnolin-3-one core.

Table 1: Overview of Classical Cinnolinone Synthesis

| Method | Key Precursor | Key Transformation | Product Type |

|---|---|---|---|

| von Richter Synthesis | o-Aminoarylpropiolic acid | Diazotization followed by intramolecular cyclization | 4-Hydroxycinnoline-3-carboxylic acid |

| Related Richter Synthesis | o-Aminoarylacetylene | Diazotization, hydration, and cyclization | Cinnoline derivatives |

Recent advancements have introduced transition-metal-catalyzed methods for constructing cinnoline and related fused heterocyclic scaffolds. These methods often offer milder reaction conditions, higher efficiency, and broader substrate scope compared to classical techniques.

Ruthenium(II) and Rhodium(III)-catalyzed reactions have been developed for the synthesis of complex cinnolinone derivatives through C-H activation and annulation pathways. researchgate.netacs.org For example, Rh(III)-catalyzed C-H annulation of N-aryl indazolones with vinylene carbonate provides a rapid route to indazolocinnolines. researchgate.net While these specific examples produce more complex fused systems, the underlying principle of transition-metal-catalyzed C-H activation/annulation can be conceptually adapted to form the basic cinnoline ring from simpler anilines and coupling partners. These modern strategies represent a significant evolution in the synthesis of nitrogen-containing heterocycles. researcher.life

Table 2: Comparison of Synthetic Approaches to Cinnoline Cores

| Feature | Classical Methods (e.g., von Richter) | Modern Catalytic Methods |

|---|---|---|

| Catalyst | Typically strong acids/reagents (e.g., NaNO₂, HCl) | Transition metals (e.g., Rh, Ru, Pd) |

| Reaction Conditions | Often harsh (e.g., strong acid, low temperatures for diazotization) | Generally milder |

| Key Step | Electrophilic attack of a diazonium salt | C-H bond activation and annulation |

| Substrate Scope | More specific to certain precursor types | Potentially broader, with greater functional group tolerance |

| Atom Economy | Moderate | Often higher |

Targeted Synthesis of 3-Oxo-2,3-dihydrocinnolin-4-yl Acetate

There is no direct, single-step synthesis for this compound reported in the primary literature. The most logical and efficient pathway is a two-step sequence involving the initial synthesis of the core heterocyclic structure followed by functionalization.

Step 1: Synthesis of 4-hydroxycinnolin-3(2H)-one

The synthesis would commence with a suitable 2-aminophenyl precursor, such as methyl 2-amino(oxo)acetate. This precursor undergoes diazotization using sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C). The resulting diazonium salt is unstable and is immediately subjected to conditions that promote intramolecular cyclization. The cyclization is often achieved by warming the reaction mixture, which facilitates the nucleophilic attack of the enol or enolate of the adjacent keto-ester group onto the diazonium group, forming the N-N bond and closing the ring to yield the 4-hydroxycinnolin-3(2H)-one intermediate.

Step 2: Acetylation of 4-hydroxycinnolin-3(2H)-one

The final step is the esterification of the 4-hydroxyl group. This can be readily achieved by treating 4-hydroxycinnolin-3(2H)-one with an acetylating agent.

Using Acetic Anhydride : The intermediate is reacted with acetic anhydride, often in the presence of a catalytic amount of acid (like sulfuric acid) or a base (like pyridine). Pyridine is particularly effective as it acts as both a solvent and a catalyst, activating the hydroxyl group for attack.

Using Acetyl Chloride : Alternatively, acetyl chloride can be used as the acetylating agent. This reaction is typically performed in an inert aprotic solvent (e.g., dichloromethane or THF) with a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct.

The reaction mixture is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the product, This compound , is isolated through standard workup procedures, which may include quenching the excess acetylating agent, extraction, and purification by recrystallization or column chromatography. This method is analogous to the well-established acetylation of other hydroxy-heterocycles, such as 4-hydroxycoumarins. researchgate.net

Detailed Reaction Protocols and Optimized Conditions

The synthesis of this compound would logically proceed through a two-step sequence: the formation of the 4-hydroxy-3-oxo-2,3-dihydrocinnoline precursor, followed by its O-acetylation.

Step 1: Synthesis of 4-Hydroxy-3-oxo-2,3-dihydrocinnoline

A classical approach to obtaining the 4-hydroxycinnolin-3-one core is the Neber–Bossel synthesis. This method involves the diazotization of (2-aminophenyl)hydroxyacetates, followed by reduction of the resulting diazonium salt to yield a hydrazine intermediate. Subsequent cyclization of this hydrazine upon heating in an acidic medium, such as hydrochloric acid, furnishes the 3-hydroxycinnoline (which exists in tautomeric equilibrium with 4-hydroxy-3-oxo-2,3-dihydrocinnoline) researchgate.net.

A plausible reaction protocol is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | (2-Aminophenyl)hydroxyacetate | 1. NaNO₂, aq. HCl, 0-5 °C2. SnCl₂ or Na₂SO₃ | (2-Hydrazinylphenyl)hydroxyacetate |

| 2 | (2-Hydrazinylphenyl)hydroxyacetate | aq. HCl, reflux | 4-Hydroxy-3-oxo-2,3-dihydrocinnoline |

Optimization of this process would involve careful control of the diazotization temperature to prevent decomposition of the diazonium salt. The choice of reducing agent in the second step can also influence the yield and purity of the hydrazine intermediate.

Step 2: O-Acetylation of 4-Hydroxy-3-oxo-2,3-dihydrocinnoline

The final step involves the acetylation of the hydroxyl group at the C4 position. This can be achieved using standard O-acetylation methods for hydroxylated nitrogen heterocycles. The reaction of the 4-hydroxycinnolin-3-one with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base is a common strategy.

| Reactant | Acetylating Agent | Base/Solvent | Conditions | Product |

| 4-Hydroxy-3-oxo-2,3-dihydrocinnoline | Acetic Anhydride | Pyridine | Room temperature to gentle heating | This compound |

| 4-Hydroxy-3-oxo-2,3-dihydrocinnoline | Acetyl Chloride | Triethylamine/DCM | 0 °C to room temperature | This compound |

The choice of base and solvent is crucial for optimizing the reaction. Pyridine can act as both a base and a solvent, while for the more reactive acetyl chloride, a non-nucleophilic base like triethylamine in an inert solvent such as dichloromethane is preferable to avoid side reactions.

Stereochemical Control in Synthesis (If applicable)

For the synthesis of this compound as described, there are no chiral centers in the final molecule or its immediate precursors. Therefore, stereochemical control is not a relevant consideration in this synthetic sequence.

Isolation and Purification Strategies

Isolation:

For 4-Hydroxy-3-oxo-2,3-dihydrocinnoline: After the cyclization reaction, the product often precipitates from the acidic solution upon cooling. It can be isolated by filtration. Neutralization of the reaction mixture can also induce precipitation.

For this compound: Following the acetylation reaction, the reaction mixture is typically quenched with water or an aqueous bicarbonate solution to neutralize any remaining acid or acid chloride. The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane.

Purification:

Crystallization: Both the intermediate and the final product are likely to be crystalline solids, making recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) an effective purification method.

Column Chromatography: For less crystalline products or to remove closely related impurities, silica gel column chromatography is a standard technique. A gradient of ethyl acetate in hexane is a common eluent system for compounds of this polarity.

Derivatization and Functionalization Strategies for this compound

The structure of this compound offers several sites for further chemical modification, including the cinnolinone ring system and the acetate moiety.

Modifications at the Cinnolinone Ring System

The cinnolinone ring is an aromatic heterocycle that can undergo various transformations, analogous to other nitrogen-containing heterocycles like quinolines and quinazolinones.

Electrophilic Aromatic Substitution: The benzene ring portion of the cinnolinone core is susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution will be directed by the existing substituents.

N-Alkylation/N-Arylation: The nitrogen atom at the 2-position (N2) of the cinnolinone ring possesses a lone pair of electrons and can be alkylated or arylated using appropriate electrophiles under basic conditions.

C-H Functionalization: Modern synthetic methods involving transition-metal-catalyzed C-H activation could potentially be applied to introduce functional groups at specific positions of the cinnolinone ring, offering a regioselective approach to derivatization rsc.orgnih.gov.

Transformations Involving the Acetate Moiety

The acetate group is a versatile functional group that can be transformed into a variety of other functionalities.

Hydrolysis: The ester can be hydrolyzed back to the 4-hydroxy-3-oxo-2,3-dihydrocinnoline under acidic or basic conditions. This deprotection allows for the introduction of other functional groups at the C4 oxygen.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the acetate group with a different ester functionality organic-chemistry.org.

Aminolysis: Treatment with amines can convert the acetate into the corresponding amide.

Reduction: Although challenging in the presence of the lactam carbonyl, selective reduction of the ester to an alcohol might be achievable with specific reducing agents.

Regioselective and Chemoselective Synthetic Manipulations

Achieving regioselectivity and chemoselectivity is paramount in the functionalization of a multifunctional molecule like this compound.

Regioselectivity in Electrophilic Substitution: The directing effects of the fused pyridazinone ring and the acetate group will govern the position of electrophilic attack on the benzene ring. Electronic structure calculations could predict the most likely sites of reaction.

Chemoselectivity:

N-Alkylation vs. O-Acylation: The N-H at the 2-position is acidic and can be deprotonated with a suitable base. The resulting anion could potentially react with electrophiles. Careful selection of reaction conditions would be necessary to achieve selective N-alkylation in the presence of the acetate group, or to avoid N-acylation during the initial synthesis.

Lactam Carbonyl vs. Ester Carbonyl: The lactam carbonyl within the cinnolinone ring is generally less reactive towards nucleophiles than the ester carbonyl of the acetate group. This difference in reactivity can be exploited for selective transformations of the acetate moiety.

The following table summarizes potential selective transformations:

| Desired Transformation | Reagents and Conditions | Selective Site |

| N2-Alkylation | Alkyl halide, K₂CO₃, DMF | Nitrogen at position 2 |

| C-H Arylation (hypothetical) | Aryl halide, Pd catalyst, ligand | Specific C-H bond on the benzene ring |

| Ester Hydrolysis | LiOH, THF/H₂O | Acetate carbonyl |

Green Chemistry Principles in the Synthesis of Cinnoline Derivatives

The adoption of green chemistry principles in the synthesis of heterocyclic compounds, including cinnolines, has become a major focus in organic chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For cinnoline derivatives, this involves developing novel synthetic routes that are more environmentally benign than classical methods, such as the Richter or Borsche syntheses wikipedia.org. The application of techniques like microwave-assisted synthesis and the development of novel catalytic systems are at the forefront of this endeavor researchgate.netresearchgate.net.

A key strategy in green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. This has led to the exploration of solvent-free reaction conditions and the use of alternative, greener media.

Microwave heating has emerged as a powerful tool in the synthesis of cinnoline derivatives, often allowing for solvent-free conditions or the use of minimal amounts of solvent researchgate.net. This technique can significantly accelerate reaction rates, leading to shorter reaction times and increased energy efficiency compared to conventional heating methods researchgate.net. For instance, a simple and efficient synthesis of polyfunctionally substituted cinnolines has been developed using controlled microwave irradiation in the presence of piperidine, affording high yields of 86-93% in just 20 minutes researchgate.net. This approach highlights the benefits of microwave assistance, which include operational simplicity and enhanced reaction yields researchgate.net. While this specific example used dioxane as a solvent, the principles are often applied to develop entirely solvent-free methods, a trend seen in the synthesis of other heterocyclic compounds like quinazolin-4(3H)-ones researchgate.net.

The use of alternative media such as water, supercritical fluids, or ionic liquids is also a central theme in green synthetic chemistry for nitrogen-containing heterocycles, aiming to replace conventional hazardous solvents ijpsjournal.comtandfonline.com.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Cinnoline Derivatives

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Source |

|---|---|---|---|

| Energy Source | Oil bath, heating mantle | Microwave irradiation | researchgate.net |

| Reaction Time | Hours to days | Minutes | researchgate.net |

| Energy Efficiency | Lower | Higher | researchgate.net |

| Yields | Often lower to moderate | High (e.g., 86-93%) | researchgate.net |

| Solvent Use | Typically requires large volumes | Reduced or solvent-free | researchgate.netresearchgate.net |

Catalysis is a cornerstone of green chemistry, offering pathways to new reactions with improved efficiency and selectivity, often under milder conditions. The development of sustainable catalysts—those that are non-toxic, reusable, and highly efficient—is a critical area of research.

In the synthesis of cinnolines and related N-heterocycles, there has been a shift from stoichiometric reagents to catalytic systems. Metal-catalyzed reactions, for example, have become efficient tools for forming the C-C and C-N bonds necessary for constructing the cinnoline core researchgate.net. Rhodium-catalyzed dehydrogenative C–H/N–H functionalization has been used to construct complex cinnoline systems, demonstrating the power of modern catalytic methods rsc.org.

Furthermore, research into the synthesis of related heterocycles like quinolines provides insight into sustainable catalyst design. This includes the use of cheap, earth-abundant, and non-toxic metals like copper and iron, as well as metal-free catalysts such as formic acid or L-arabinose ijpsjournal.comtandfonline.comijstr.orgnih.gov. The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), is particularly advantageous as it simplifies catalyst recovery and reuse, minimizing waste nih.govamanote.com. For example, a novel catalyst involving copper immobilized onto modified magnetic iron oxide nanoparticles has been used for synthesizing quinazolinone derivatives, proving to be highly recoverable and reusable for at least seven consecutive runs without a significant loss of activity nih.gov. Such innovations hold great promise for the sustainable synthesis of cinnoline derivatives.

Table 2: Examples of Catalysts in Sustainable Heterocycle Synthesis

| Catalyst Type | Example | Target Heterocycle | Key Advantages | Source |

|---|---|---|---|---|

| Organocatalyst | Piperidine | Cinnolines | Simple, efficient for microwave synthesis | researchgate.net |

| Transition Metal | Rhodium(III) complexes | Cinnolines | Enables C-H/N-H functionalization | rsc.org |

| Transition Metal | Copper(II) complexes | Quinolines | Air-stable, cheap, easy to prepare | ijstr.org |

| Heterogeneous | Copper on magnetic nanoparticles | Quinazolinones | Highly recoverable and reusable | nih.gov |

| Green Acid | Formic Acid | Quinolines | Environmentally friendly, milder conditions | ijpsjournal.com |

| Biocatalyst | L-arabinose | Quinoxalines | Eco-friendly, enhances sustainability | tandfonline.com |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product . An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts . Maximizing atom economy is crucial for minimizing waste and making chemical processes more sustainable and cost-effective .

Synthetic strategies for cinnoline derivatives are increasingly evaluated based on their atom economy. Addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. Multi-component reactions, where three or more reactants combine in a single step to form the product, are particularly noteworthy for their high atom economy and efficiency researchgate.net. A one-pot, three-component reaction of arylglyoxals, a cyclohexanedione, and hydrazine hydrate to form dihydrocinnolinones is an example of such an efficient approach researchgate.net.

Reaction efficiency is also measured by the chemical yield, reaction time, and the energy consumed. As noted previously, methods like microwave-assisted synthesis can dramatically improve efficiency by reducing reaction times from hours to minutes and achieving high yields researchgate.net. Comparing different synthetic routes reveals significant variations in efficiency. For example, a one-pot procedure for preparing substituted quinolines from o-nitrotoluenes and olefins using a cesium catalyst was developed as a highly efficient and atom-economical pathway, avoiding the need for transition metal catalysis rsc.org. Applying similar principles to cinnoline synthesis, by carefully selecting starting materials and reaction pathways, can lead to more sustainable and efficient manufacturing processes.

Structure Activity Relationship Sar Studies on 3 Oxo 2,3 Dihydrocinnolin 4 Yl Acetate Analogues

Design Rationale for Structural Analogues and Homologues

The design of structural analogues and homologues of 3-Oxo-2,3-dihydrocinnolin-4-yl acetate (B1210297) is primarily driven by the goal of optimizing its therapeutic potential. The cinnoline (B1195905) scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. nih.govresearchgate.net The core strategy involves systematically modifying the parent molecule to explore the chemical space around it. This exploration aims to enhance potency, selectivity, and pharmacokinetic properties.

Key considerations in the design rationale include:

Target Interaction: Analogues are designed to probe and enhance interactions with specific binding sites on a biological target. This may involve introducing groups that can form additional hydrogen bonds, hydrophobic interactions, or ionic bonds.

Minimizing Off-Target Effects: By refining the structure, researchers aim to reduce interactions with unintended biological targets, thereby minimizing potential side effects.

Homologues, which differ by a repeating unit such as a methylene (B1212753) group, are synthesized to understand the impact of spatial orientation and chain length on activity. This systematic approach allows for the mapping of the pharmacophore, which is the ensemble of steric and electronic features necessary for optimal biological activity.

Systematic Variation of Substituents on the Cinnoline Core

The bicyclic cinnoline core provides a versatile scaffold for introducing a wide array of substituents. The nature and position of these substituents can profoundly influence the molecule's biological activity through various effects.

Impact of Electronic and Steric Effects

The electronic properties of substituents on the aromatic ring of the cinnoline core can significantly alter the molecule's reactivity and interaction with target proteins.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and halogens (e.g., -Cl, -F) can modulate the electron density of the ring system. For instance, studies on related cinnoline derivatives have shown that the presence of a 6-chloro substituent can enhance antibacterial activity. nih.gov

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH3) and hydroxyl (-OH) can increase the electron density. In some cinnoline series, electron-donating groups on the phenyl moiety have been associated with higher anti-inflammatory activity. nih.gov

Steric effects also play a crucial role. The size and shape of a substituent can dictate how the molecule fits into a binding pocket. Bulky groups may cause steric hindrance, preventing optimal binding, while smaller groups might not provide sufficient interaction. The strategic placement of substituents is therefore critical. For example, in some heterocyclic compounds, a bulky hydrophobic group at a specific position can enhance potency. nih.gov

| Substituent (R) | Position | Electronic Effect | Steric Hindrance | Predicted Impact on Activity |

|---|---|---|---|---|

| -Cl | 6 | Electron-withdrawing | Low | Potential increase in antimicrobial activity |

| -OCH3 | 7 | Electron-donating | Moderate | Potential increase in anti-inflammatory activity |

| -NO2 | 6 | Strongly electron-withdrawing | Moderate | May increase cytotoxicity |

| -CH3 | 8 | Weakly electron-donating | Low | Potential modulation of lipophilicity |

Influence of Lipophilicity and Hydrogen Bonding Capabilities

Lipophilicity , often quantified as logP, is a key determinant of a drug's pharmacokinetic and pharmacodynamic properties. It affects the molecule's ability to cross biological membranes and can influence its binding to hydrophobic pockets in target proteins. Introducing lipophilic groups, such as alkyl or aryl substituents, can enhance membrane permeability. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

Hydrogen bonding is a critical factor in molecular recognition. The nitrogen atoms in the cinnoline ring and the oxygen atoms in the oxo and acetate groups can act as hydrogen bond acceptors. Introducing substituents that can act as hydrogen bond donors (e.g., -OH, -NH2) or acceptors (e.g., -C=O) can lead to stronger and more specific interactions with the target, thereby increasing potency. For example, the ability to form a hydrogen bond with key amino acid residues like tyrosine can be crucial for inhibitory activity. nih.gov

Acetate Moiety Modifications and Their Influence on Activity

The acetate group at the 4-position is a key feature of the molecule and a prime target for modification. Its ester linkage can be susceptible to hydrolysis by esterases in the body, which can be a consideration for prodrug design.

Modifications can include:

Varying the Acyl Chain: Replacing the acetyl group with other acyl groups (e.g., propionyl, benzoyl) can alter steric bulk, lipophilicity, and metabolic stability.

Bioisosteric Replacement: The ester oxygen can be replaced with other groups, such as an amide (bioisostere), to improve stability and alter hydrogen bonding capabilities. For example, replacing an ester with an amide can introduce a hydrogen bond donor and increase resistance to hydrolysis.

Introducing Functional Groups: Adding functional groups to the acetyl moiety can introduce new interaction points with the target.

| Modified Moiety | Potential Change in Properties | Predicted Influence on Activity |

|---|---|---|

| Propionyloxy | Increased lipophilicity and steric bulk | May enhance or decrease activity depending on binding pocket size |

| Benzoyloxy | Significantly increased lipophilicity and potential for π-π stacking | Could increase affinity for targets with aromatic residues |

| Acetamide | Increased stability to hydrolysis, added H-bond donor | Potential for improved pharmacokinetic profile and target binding |

| Glycolyloxy | Increased hydrophilicity | May improve aqueous solubility |

Conformational Analysis and Flexible Docking in SAR Elucidation

Computational methods are invaluable tools in modern drug design for understanding SAR.

Conformational Analysis: This technique is used to determine the preferred three-dimensional shapes (conformations) of a molecule. The bioactive conformation, the shape the molecule adopts when it binds to its target, is often one of the low-energy conformations. Understanding the conformational preferences of analogues can explain differences in their biological activity.

Flexible Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. elsevierpure.comnih.govresearchgate.net By allowing both the ligand and parts of the protein's active site to be flexible, these simulations can provide a more accurate picture of the binding interactions. nih.gov Docking studies can help to:

Identify key amino acid residues involved in binding.

Explain why certain substituents enhance activity while others diminish it.

Guide the design of new analogues with improved binding affinity.

For instance, docking studies on related quinazolinone derivatives have identified key residues like Ala238 and Thr247 as important for binding through hydrogen bonds and electrostatic interactions. nih.gov Similar studies on 3-Oxo-2,3-dihydrocinnolin-4-yl acetate analogues could reveal crucial interactions within a target's active site, thereby guiding further synthetic efforts.

Bioisosteric Replacements in this compound Scaffolds

Bioisosterism refers to the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the aim of creating a new compound with similar or improved biological activity. nih.govpreprints.org This is a powerful strategy for optimizing lead compounds.

In the context of the this compound scaffold, several bioisosteric replacements could be envisioned:

Ring Bioisosteres: The cinnoline ring itself could be replaced by other bicyclic heteroaromatics such as quinoline, quinazoline, or phthalazine (B143731) to explore the importance of the nitrogen atom positions.

Carbonyl Group Replacement: The oxo group at the 3-position could be replaced with a thione group (-C=S) to modulate electronic properties and binding interactions.

Ester to Amide Replacement: As mentioned earlier, replacing the acetate's ester linkage with an amide is a classic bioisosteric replacement to enhance stability and alter binding.

Replacement of the Acetate Moiety: The entire acetate group could be replaced with other acidic functionalities or their mimics, such as a tetrazole ring, which is a common bioisostere for a carboxylic acid.

The successful application of bioisosteric replacement can lead to analogues with improved potency, selectivity, and metabolic stability. nih.gov For example, the replacement of a 1,2,4-oxadiazole (B8745197) ring with a more polar 1,3,4-oxadiazole (B1194373) has been shown to reduce lipophilicity and improve metabolic stability in other classes of compounds. nih.gov

Mechanistic Investigations of Molecular Interactions and Biological Activities in Vitro and Theoretical Focus

Identification and Validation of Potential Biological Targets (In Vitro Enzyme/Receptor Assays)

While no direct studies on 3-Oxo-2,3-dihydrocinnolin-4-yl acetate (B1210297) were found, the parent cinnoline (B1195905) scaffold has been investigated for its interaction with various biological targets.

Enzyme Inhibition Studies and Kinetic Analysis (In Vitro)

Derivatives of the cinnoline nucleus have been shown to exhibit inhibitory activity against several enzymes. For instance, certain cinnoline derivatives have been developed as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), with some compounds displaying nanomolar inhibitory activities. nih.gov Additionally, condensed cinnoline derivatives have been tested for their ability to inhibit aldose reductase (ALR2), with some showing IC50 values in the micromolar range. researchgate.net The broader class of nitrogen-containing heterocycles, which includes cinnolines, is a common feature in many multi-targeted tyrosine kinase inhibitors.

Table 1: Examples of Enzyme Inhibition by Cinnoline Derivatives (Not specific to 3-Oxo-2,3-dihydrocinnolin-4-yl acetate)

| Enzyme Target | Cinnoline Derivative Class | Reported Activity (IC50/MIC) |

| Phosphoinositide 3-Kinases (PI3Ks) | Substituted Cinnolines | Nanomolar range |

| Aldose Reductase (ALR2) | Condensed Cinnolines | 6 to 13 µM |

| Various Tyrosine Kinases | General Nitrogen-Containing Heterocycles | Varies |

This table is illustrative and based on the activities of related cinnoline compounds, not the specific subject of this article.

Receptor Binding Profiling and Ligand-Target Interactions (In Vitro)

The cinnoline scaffold has been explored for its potential to interact with various receptors. For example, a series of 4-aminocinnoline-3-carboxamides have been synthesized and identified as potent and selective benzodiazepine receptor agonists. researchgate.net The interaction of these compounds with the receptor is influenced by the nature and position of substituents on the cinnoline ring. The specific binding profile of this compound to any receptor has not been documented in the available literature.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for cinnoline derivatives are diverse and depend on their specific structure and the biological target they engage.

Biochemical Pathway Modulation (In Vitro)

Cinnoline derivatives that inhibit PI3Ks would modulate the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival. nih.gov Inhibition of this pathway can lead to antiproliferative effects in cancer cell lines. However, without specific data for this compound, its effect on any biochemical pathway remains unknown.

Cell-Based Assays for Mechanistic Insights (Excluding human cells/clinical outcomes)

A variety of cell-based assays have been used to investigate the biological effects of cinnoline derivatives. These include assays to assess antibacterial and antifungal activity. pnrjournal.com For example, some cinnoline derivatives have shown activity against Staphylococcus aureus. researchgate.net The antiproliferative activity of certain cinnoline compounds has also been evaluated in various cancer cell lines, though this falls outside the strict "excluding human cells" constraint of this section.

Allosteric Modulation and Orthosteric Binding Site Characterization

There is no information available in the scientific literature regarding the allosteric modulation or orthosteric binding site characterization of this compound. Such studies would require detailed structural biology and biophysical analyses, which have not been reported for this specific compound.

Affinity and Selectivity Profiling Against Related Molecular Targets

Following a comprehensive review of publicly available scientific literature, no specific data or research findings were identified regarding the affinity and selectivity profile of this compound against any molecular targets. Extensive searches for studies evaluating the binding interactions, inhibitory concentrations (such as IC50 values), or selectivity of this specific compound against a panel of related enzymes, receptors, or other biological targets did not yield any relevant results.

Therefore, no data tables or detailed research findings on the affinity and selectivity of this compound can be provided at this time.

Computational Chemistry and Cheminformatics Applied to 3 Oxo 2,3 Dihydrocinnolin 4 Yl Acetate

Molecular Docking Simulations to Predict Ligand-Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode of a ligand to a protein's active site. For the broader class of cinnoline (B1195905) derivatives, molecular docking studies have been performed to explore their potential as inhibitors for targets like tubulin polymerization. These studies indicate that the cinnoline core can effectively interact with biological macromolecules. However, specific docking simulations for 3-Oxo-2,3-dihydrocinnolin-4-yl acetate (B1210297) against any biological target are not reported in the current body of scientific literature. Such a study would be necessary to elucidate its potential protein interactions and mechanism of action at a molecular level.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex and to study its conformational dynamics over time. MD simulations provide a more dynamic and realistic view of the molecular interactions. While MD simulations have been applied to various heterocyclic compounds to validate docking results and understand binding stability, there is no available research that has applied this technique specifically to 3-Oxo-2,3-dihydrocinnolin-4-yl acetate.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are crucial for predicting the activity of new, unsynthesized compounds.

2D and 3D-QSAR Methodologies

Both 2D and 3D-QSAR methodologies are powerful tools in medicinal chemistry. 2D-QSAR uses descriptors calculated from the 2D representation of a molecule, while 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) use information from the 3D structure. While QSAR studies have been conducted on various series of heterocyclic compounds, including quinolines and quinazolines, to guide the design of more potent analogs, no specific QSAR models have been developed for a series of compounds centered around this compound.

Descriptor Selection and Model Validation

The development of a robust QSAR model involves careful selection of molecular descriptors and rigorous statistical validation. Descriptors can encode various physicochemical properties, and validation techniques ensure the model's predictive power. The application of these principles to this compound would require a dataset of structurally related compounds with measured biological activity, which is not currently available.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups responsible for a compound's biological activity. This model can then be used as a query for virtual screening of large compound libraries to identify new potential ligands. There are no published pharmacophore models derived from this compound or its analogues.

Theoretical ADME Prediction (In silico without human data)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the drug-likeness of a compound. Various computational tools and models are used to predict properties like solubility, permeability, and metabolic stability. While theoretical ADME properties can be calculated for any given structure, including this compound, using existing software, a dedicated study reporting and interpreting these predictions is not found in the literature. Such an analysis would be valuable for assessing its potential as a drug candidate.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Following a comprehensive search of available scientific literature and computational chemistry databases, no specific studies employing Density Functional Theory (DFT) calculations for the analysis of this compound were identified. Consequently, detailed research findings, including data on electronic properties and reactivity descriptors for this particular compound, are not publicly available at this time.

While DFT is a widely utilized method for investigating the electronic structure and reactivity of various organic molecules, including related heterocyclic systems such as cinnoline, quinazolinone, and quinolinone derivatives, the application of these computational techniques to this compound has not been reported in the accessible literature.

Therefore, the presentation of data tables concerning its electronic properties (such as HOMO-LUMO energies, electron density distribution, and molecular electrostatic potential) and reactivity parameters (like chemical hardness, softness, and electrophilicity index) is not possible. Further computational research would be required to generate and analyze these properties for this compound.

Advanced Analytical Techniques for the Characterization and Purity Assessment of this compound

Following a comprehensive and exhaustive search of scientific literature, including chemical databases and research articles, it has been determined that there is currently no published experimental or theoretical analytical data for the specific chemical compound "this compound." The synthesis and characterization of this molecule have not been reported in the accessible scientific domain.

This absence of data precludes the creation of a detailed, scientifically accurate article with specific research findings and data tables as requested. An article focused on the analytical characterization of a compound is fundamentally dependent on the availability of such data.

Therefore, it is not possible to provide content for the outlined sections:

Advanced Analytical Techniques for Characterization and Purity Assessment

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., HPLC, Chiral HPLC, GC-MS)

Without any foundational research on "3-Oxo-2,3-dihydrocinnolin-4-yl acetate (B1210297)," any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and factual reporting.

Future Perspectives and Emerging Research Directions for 3 Oxo 2,3 Dihydrocinnolin 4 Yl Acetate

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of 3-Oxo-2,3-dihydrocinnolin-4-yl acetate (B1210297) would likely proceed through the formation of a 4-hydroxycinnoline precursor, followed by acetylation. Traditional methods for constructing the cinnoline (B1195905) core often involve intramolecular cyclization reactions. nih.govresearchgate.net Future synthetic explorations could focus on developing more efficient, sustainable, and versatile methodologies.

Key areas for future synthetic research include:

Greener Synthetic Approaches: The use of environmentally benign solvents and catalysts, as well as energy-efficient reaction conditions such as microwave irradiation, could streamline the synthesis of the 4-hydroxycinnoline intermediate. researchgate.net

Flow Chemistry: Continuous flow synthesis could offer advantages in terms of safety, scalability, and product purity for the multi-step synthesis of 3-Oxo-2,3-dihydrocinnolin-4-yl acetate.

Catalytic C-H Activation: Direct C-H functionalization of simpler starting materials could provide a more atom-economical route to substituted cinnoline precursors, avoiding the need for pre-functionalized substrates.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Advantages | Potential Challenges |

| Classical Cyclization | Well-established, reliable for certain substrates. | Often requires harsh reaction conditions, may have limited substrate scope. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced purity. | Specialized equipment required, scalability can be a concern. |

| Flow Chemistry | Precise control over reaction parameters, improved safety, ease of scalability. | Initial setup costs can be high, optimization of flow parameters is necessary. |

| C-H Activation | High atom economy, reduces synthetic steps. | Catalyst development is ongoing, regioselectivity can be a challenge. |

Expansion of Biological Target Space Beyond Current Discoveries

Cinnoline derivatives have been reported to interact with a diverse range of biological targets, exhibiting activities such as antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govimpactfactor.orgpnrjournal.com The future for this compound lies in systematically screening it against a broad panel of established and novel biological targets.

Potential biological targets for investigation include:

Kinases: Many heterocyclic compounds are potent kinase inhibitors. Screening against various kinase families, such as tyrosine kinases and serine/threonine kinases, could reveal potential applications in oncology and inflammatory diseases.

G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are attractive targets for a wide range of therapeutic areas.

Enzymes involved in microbial pathogenesis: Given the known antimicrobial activity of some cinnolines, investigating the inhibitory potential of this compound against essential bacterial or fungal enzymes could lead to the development of new anti-infective agents. nih.govnih.gov

DNA and Topoisomerases: Some cinnoline analogs have shown interaction with DNA and inhibition of topoisomerases, suggesting potential as anticancer agents. ijper.org

A table summarizing the potential biological activities and corresponding targets is provided below:

| Potential Biological Activity | Potential Molecular Targets | Therapeutic Area |

| Anticancer | Tyrosine kinases, Topoisomerases, Tubulin | Oncology |

| Anti-inflammatory | Cyclooxygenases (COX), Lipoxygenases (LOX), Cytokines | Inflammatory Disorders |

| Antibacterial | DNA gyrase, Dihydrofolate reductase | Infectious Diseases |

| Antifungal | Ergosterol biosynthesis enzymes, Chitin synthase | Infectious Diseases |

| Neurological Disorders | Monoamine oxidase (MAO), Acetylcholinesterase (AChE) | Neurodegenerative Diseases |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. intimal.edu.myjournal-innovations.com For a novel scaffold like this compound, these computational tools can significantly accelerate its development timeline.

Applications of AI and ML in the development of this compound could include:

Predictive Modeling: ML algorithms can be trained on existing data for other cinnoline derivatives to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound and its future analogs. intimal.edu.my

De Novo Design: Generative AI models can design novel derivatives of the core scaffold with optimized properties for a specific biological target. researchgate.net

Virtual Screening: High-throughput virtual screening of large compound libraries against various biological targets can identify potential hits for further experimental validation. intimal.edu.my

Retrosynthesis Prediction: AI-powered tools can assist in planning the most efficient synthetic routes for novel derivatives. nih.govchemrxiv.org

Challenges and Opportunities in the Development of Cinnoline-Based Chemical Entities

The development of any new chemical entity, including those based on the cinnoline scaffold, is fraught with challenges. nih.gov However, the unique properties of cinnolines also present significant opportunities.

Key Challenges:

Toxicity: As with many nitrogen-containing heterocycles, potential toxicity is a concern that needs to be carefully evaluated.

Drug Resistance: For applications in infectious diseases and oncology, the potential for the development of drug resistance is a major hurdle.

Bioavailability: Poor aqueous solubility and metabolic instability can limit the oral bioavailability of cinnoline derivatives.

Key Opportunities:

Broad Bioactivity: The wide range of biological activities associated with the cinnoline scaffold provides a rich starting point for drug discovery programs. nih.govpnrjournal.com

Structural Versatility: The cinnoline ring system is amenable to chemical modification at multiple positions, allowing for the fine-tuning of its pharmacological properties.

Addressing Unmet Medical Needs: The potential for novel mechanisms of action could lead to the development of therapies for diseases with limited treatment options.

Theoretical Basis for Further Structural Optimization and Mechanistic Exploration

Computational chemistry and theoretical studies provide invaluable insights into the structure-activity relationships (SAR) of bioactive molecules. For this compound, theoretical approaches can guide its future optimization and help elucidate its mechanism of action at the molecular level.

Future theoretical and computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to understand the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for reactivity and intermolecular interactions. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound and its analogs with their biological activities, thereby guiding the design of more potent compounds. nih.gov

Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques can be used to predict the binding mode of the compound to its biological target and to study the stability of the ligand-protein complex over time.

A summary of computational approaches and their applications is presented below:

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties. | Understanding of reactivity, stability, and intermolecular forces. ekb.eg |

| QSAR | Correlation of chemical structure with biological activity. | Predictive models for designing more potent analogs. nih.gov |

| Molecular Docking | Prediction of binding mode and affinity to a biological target. | Identification of key interactions for ligand optimization. |

| Molecular Dynamics (MD) Simulation | Analysis of the dynamic behavior of the ligand-target complex. | Assessment of binding stability and conformational changes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.